molecular formula C12H25NO5S2 B1240769 Dexlipotam CAS No. 137314-40-0

Dexlipotam

Katalognummer B1240769
CAS-Nummer: 137314-40-0
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: CCTREOMTIFSZAU-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of Dexlipotam is represented by the InChIKey CCTREOMTIFSZAU-OGFXRTJISA-N . This key is a unique identifier that provides information about the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

1. Effects on Endothelial Function in Type 2 Diabetes

Dexlipotam (DEX), a tromethamine salt of R(+)-alpha-lipoic acid, has been studied for its impact on endothelial function in type 2 diabetes patients. A study by Vossler et al. (2007) revealed that DEX therapy can reduce endothelial dysfunction, particularly in men with a long history of diabetes and poor glucose control. This study highlights DEX's potential in treating vascular stress in diabetic patients (Vossler et al., 2007).

2. Dexamethasone Palmitate in Lipid Emulsions

A separate study by Mizushima et al. (1982) examined the use of dexamethasone palmitate incorporated into lipid emulsions. The study found that this formulation showed a higher concentration in blood, spleen, and inflamed tissues, indicating its potential for stronger anti-inflammatory activity. This suggests a clinical application for lipid emulsion corticosteroids in treating specific diseases (Mizushima et al., 1982).

3. Prenatal Treatment with Dexamethasone

Wallensteen et al. (2016) investigated the long-term cognitive effects of prenatal DEX therapy in healthy children. The study indicated that early prenatal DEX exposure affects cognitive functions in healthy girls, suggesting caution in its use for congenital adrenal hyperplasia (Wallensteen et al., 2016).

4. Dextran as Nanoscale Drug Carriers

Research by Huang and Huang (2018) highlighted the application of dextran, a biocompatible and non-toxic substance, in drug-delivery systems. Their study explored the modification of dextran structures to improve properties for drug-delivery applications, indicating its potential in nanomedicine (G. Huang & Hualiang Huang, 2018).

5. Influence of Dexamethasone on Macrophage Recruitment

A study by Petrillo et al. (2017) evaluated the effects of dexamethasone and levamisole on macrophage accumulation and giant cell formation. The research found that dexamethasone affects the formation of giant cells in chronic inflammation, providing insights into its role in inflammatory responses (Petrillo et al., 2017).

6. Fatty Acid Profiling in Neonatal Treatment

Bruder et al. (2005) conducted a study on the effects of neonatal treatment with dexamethasone on lipid metabolism. The study showed specific changes in lipid profile, suggesting implications for surfactant production and potential effects on brain lipid metabolism (Bruder et al., 2005).

7. Intralysosomal pH Measurement in Cells

Ohkuma and Poole (1978) developed a method for measuring intralysosomal pH in living cells using fluorescein isothiocyanate-labeled dextran. This method has implications for studying active proton accumulation mechanisms in the lysosomal membrane (Ohkuma & Poole, 1978).

Safety And Hazards

In a study involving diabetic patients, Dexlipotam was found to be safe and well-tolerated. The most relevant side effect reported was dyspepsia .

Eigenschaften

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTREOMTIFSZAU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexlipotam

CAS RN

137314-40-0
Record name Thioctic acid tromethamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioctic acid tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THIOCTIC ACID TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexlipotam
Reactant of Route 2
Dexlipotam
Reactant of Route 3
Dexlipotam
Reactant of Route 4
Dexlipotam
Reactant of Route 5
Reactant of Route 5
Dexlipotam
Reactant of Route 6
Dexlipotam

Citations

For This Compound
41
Citations
S Vossler, S Füllert, F Schneider, E Haak… - … journal of clinical …, 2007 - europepmc.org
Objective Diabetic endotheliopathy is the result of hyperglycemia and the production of oxygen-free radicals. In vitro and in vivo data have shown beneficial effects of dexlipotam (DEX), …
Number of citations: 16 europepmc.org
S BAUMGARTNER-PARZER, M ARTWOHL… - Diabetes, 2000 - go.gale.com
To provide a basis for antiapoptotic strategies this study was designed to evaluate the capacity of different antioxidants (Dexlipotam (DL, R+[Alpha]-Lipoic acid), Glutathione (GSH), N-…
Number of citations: 0 go.gale.com
SA Price, NJ Gardiner, B Duran-Jimenez, LAH Zeef… - Brain research, 2006 - Elsevier
… Treatment with SB239063 and especially dexlipotam … by dexlipotam. Both agents prevented an increase in sciatic nerve GSSG concentration. Thus, both p38 inhibition and dexlipotam …
Number of citations: 69 www.sciencedirect.com
A Baldysiak-Figiel, GK Lang, GE Lang - search.proquest.com
… : Dexlipotam has been designed as drug for the treatment of diabetic polyneuropathy and vascular dysfunction. To investigate the effect of dexlipotam … concentrations of dexlipotam (0.0, …
Number of citations: 3 search.proquest.com
J Wernicke, AS Rosen, Y Lu, S Iyengar - Diabetes, 2004 - search.proquest.com
… Dexlipotam destributcs to mitochondria, and its redox potential recycles all other ccllular … In conclusion, Dexlipotam reduces retinal oxidative stress, and carly damage to the diabetic …
Number of citations: 0 search.proquest.com
MB Grant, MS Segal, A Afzal, DA Antonetti - Diabetes, 2004 - search.proquest.com
… Dexlipotam destributes to … Dexlipotam treatment reduced oxidative stress in the diabetic retina, and normalized NFkB activation, as assessed by EMSA. In conclusion, Dexlipotam …
Number of citations: 0 search.proquest.com
JL Walgren, Z Amani, JEM McMillan, M Locher… - Metabolism, 2004 - Elsevier
R-(+)-α-lipoic acid (R-LA) is the naturally occuring enantiomer of LA. It is a strong antioxidant and cofactor of key metabolic enzyme complexes catalyzing the decarboxylation of α-keto …
Number of citations: 45 www.sciencedirect.com
S Jeffrey, P Isaac Samraj… - Journal of Dietary …, 2022 - Taylor & Francis
… (dexlipotam 920 mg) and 2.98% (dexlipotam 1920 mg) in those with an HbA1c >7.5%. A mild decrease in BP was observed in the 1920 mg dexlipotam … in the dexlipotam treated groups …
Number of citations: 5 www.tandfonline.com
JC Shenk, J Liu, K Fischbach, K Xu… - Journal of the …, 2009 - Elsevier
We measured age-dependent effects of human ApoE4 on cerebral blood flow (CBF) using ApoE4 transgenic mice compared to age-matched wild-type (WT) mice by use of [ 14 C] …
Number of citations: 110 www.sciencedirect.com
B Brunmair, K Staniek, F Gras, N Scharf, A Althaym… - Diabetes, 2004 - Am Diabetes Assoc
Metformin and thiazolidinediones (TZDs) are believed to exert their antidiabetic effects via different mechanisms. As evidence suggests that both impair cell respiration in vitro, this study …
Number of citations: 625 diabetesjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.